1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-cyclopropyl-6-fluorobenzotriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3/c10-6-1-4-8-9(5-6)13(12-11-8)7-2-3-7/h1,4-5,7H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APVNCXZNFSZHQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=C(C=CC(=C3)F)N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20742839 | |
| Record name | 1-Cyclopropyl-6-fluoro-1H-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20742839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365271-45-9 | |
| Record name | 1-Cyclopropyl-6-fluoro-1H-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20742839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Transformations of 1 Cyclopropyl 6 Fluoro 1,2,3 Benzotriazole
Role as a Synthetic Auxiliary in Carbon-Carbon Bond Formation
Benzotriazole (B28993) and its derivatives are well-established as versatile synthetic auxiliaries. lupinepublishers.comnih.gov The benzotriazole moiety can be readily introduced into a molecule and subsequently displaced, facilitating a variety of transformations. lupinepublishers.comnih.gov
The benzotriazole group is a cornerstone in a variety of C-C bond-forming reactions, acting as an effective "activating" group. While specific studies on 1-cyclopropyl-6-fluoro-1,2,3-benzotriazole are not prevalent, the general principles of benzotriazole-mediated reactions can be applied. In a typical sequence, the benzotriazole anion acts as a nucleophile, attacking an electrophilic carbon to form an N-alkylated benzotriazole derivative. This intermediate can then undergo further reactions.
For instance, in the context of alkylation, N-substituted benzotriazoles can be used to introduce alkyl groups to other molecules. The N1-cyclopropyl group in this compound is a stable substituent and is less likely to be the reactive site for further alkylation under standard conditions. Instead, the reactivity would likely involve the generation of a carbanion on a carbon atom attached to the N1 position of a different benzotriazole derivative, which then reacts with an electrophile.
Benzotriazole-mediated arylations follow a similar logic, where the benzotriazole unit facilitates the transfer of an aryl group. The presence of the electron-withdrawing fluorine atom on the benzene (B151609) ring of this compound could influence the electronic properties of the benzotriazole system, potentially affecting the rates and yields of such reactions.
A general challenge in the alkylation of benzotriazoles is the potential for reaction at either the N1 or N2 positions, often resulting in a mixture of products. rsc.org However, methods for regioselective N1-alkylation have been developed using specific catalysts like B(C6F5)3. rsc.org
Table 1: Examples of Benzotriazole-Mediated Alkylation and Arylation Reactions (General)
| Reactant 1 | Reactant 2 | Product Type | Reference |
| Benzotriazole | Alkyl Halide | N-Alkylbenzotriazole | chemicalbook.com |
| N-(α-Alkoxyalkyl)benzotriazole | Silyl Enol Ether | Ketone | researchgate.net |
| N-Arylbenzotriazole | Grignard Reagent | Biaryl | scispace.com |
This table presents generalized examples of benzotriazole-mediated reactions due to the lack of specific data for this compound.
Benzotriazole derivatives are instrumental in the synthesis of various heterocyclic and carbocyclic systems through cyclization reactions. lupinepublishers.comnih.gov These transformations often involve the generation of an intermediate where the benzotriazole moiety acts as a leaving group to facilitate ring closure. nih.gov
Denitrogenative cyclization is a notable reaction pathway for benzotriazoles, where the extrusion of molecular nitrogen from the triazole ring can lead to the formation of reactive intermediates that subsequently cyclize. nih.govthieme-connect.com These reactions can be promoted by transition metals, photolysis, or radical initiators. nih.gov The specific substituents on the benzotriazole ring can influence the feasibility and outcome of these cyclizations. The cyclopropyl (B3062369) group at the N1 position of this compound would remain part of the final product in non-denitrogenative cyclizations, while the fluoro substituent could affect the reactivity of the benzene ring during the cyclization process.
Applications as a Leaving Group in Nucleophilic Substitution Reactions
The benzotriazolyl group is an excellent leaving group in nucleophilic substitution reactions, a property that underpins much of its utility in organic synthesis. lupinepublishers.comnih.gov
A significant aspect of the reactivity of benzotriazoles is their ability to undergo denitrogenation, which involves the loss of a molecule of nitrogen (N₂). nih.govthieme-connect.com This process can be initiated thermally or photochemically and leads to the formation of highly reactive intermediates. nih.gov In the case of 1-substituted benzotriazoles, denitrogenation can generate diradicals or zwitterions that can undergo a variety of subsequent reactions, including intramolecular cyclizations to form carbazoles or intermolecular reactions. nih.govthieme-connect.com The presence of the cyclopropyl and fluoro substituents on this compound would be expected to influence the stability and reactivity of these intermediates.
The bond between the N1 atom of the benzotriazole ring and a substituent can be cleaved in the presence of a suitable nucleophile, with the benzotriazolide anion acting as the leaving group. This is a common strategy in synthetic chemistry. For example, N-acylbenzotriazoles are effective acylating agents for a wide range of nucleophiles, including amines, alcohols, and thiols. lupinepublishers.com
In the case of this compound, the N1-cyclopropyl bond is generally stable. However, under specific conditions, particularly with strong nucleophiles or through reductive cleavage, the cyclopropyl group could potentially be displaced. More commonly, the benzotriazole moiety itself is introduced onto a molecule and then serves as a leaving group to facilitate a subsequent transformation.
Electrophilic and Nucleophilic Reactivity of the Fluoro-Substituted Benzene Ring
The benzene ring of this compound is susceptible to both electrophilic and nucleophilic attack, with the fluorine atom and the triazole ring playing key roles in directing the regioselectivity of these reactions.
Fluorine is an ortho, para-directing deactivator in electrophilic aromatic substitution. libretexts.orglibretexts.org The inductive effect of the highly electronegative fluorine atom withdraws electron density from the ring, making it less reactive than benzene towards electrophiles. researchgate.net However, the lone pairs on the fluorine atom can donate electron density through resonance to the ortho and para positions, thus directing incoming electrophiles to these sites. researchgate.net The triazole ring is also an electron-withdrawing group, which further deactivates the benzene ring towards electrophilic attack. Therefore, electrophilic substitution on this compound would be expected to be challenging and would likely occur at the position ortho to the fluorine atom and meta to the triazole ring (the 5-position) or para to the fluorine atom (the 4-position), although the directing effects of the two groups are somewhat conflicting.
Conversely, the electron-withdrawing nature of both the fluorine atom and the triazole ring makes the benzene ring susceptible to nucleophilic aromatic substitution (SNA_r). libretexts.orgyoutube.com In SNA_r reactions, a nucleophile attacks the aromatic ring, and a leaving group (in this case, potentially the fluorine atom) is displaced. libretexts.orgscienceforecastoa.com The presence of strong electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing the negatively charged intermediate (a Meisenheimer complex). libretexts.org In this compound, the triazole ring is para to the fluorine atom, which would strongly activate this position for nucleophilic attack. Thus, the fluorine atom at the 6-position is a likely site for substitution by a strong nucleophile.
Table 2: Predicted Reactivity of the Fluoro-Substituted Benzene Ring
| Reaction Type | Expected Reactivity | Directing Influence |
| Electrophilic Aromatic Substitution | Deactivated | Ortho, para-directing (by Fluoro) |
| Nucleophilic Aromatic Substitution | Activated | Activated at the position of the Fluoro group |
Reactivity of the Cyclopropyl Moiety in Transformations
The cyclopropyl group attached to the nitrogen atom of the benzotriazole ring is generally stable but can participate in specific reactions under certain conditions, particularly those that can overcome the energy barrier for ring cleavage. The reactivity is influenced by the electronic properties of the benzotriazole ring system.
In the context of synthetic chemistry, N-cyclopropyl amides have been shown to undergo ring-opening and rearrangement reactions in the presence of Lewis acids, leading to the formation of N-(2-chloropropyl)amides and 2-oxazolines. While not directly analogous, these reactions highlight the potential for the cyclopropyl ring to be activated under acidic conditions.
Furthermore, research into cyclopropyl-substituted nitrenium ions has demonstrated that these species can undergo ring expansion to form azetium ions or elimination reactions to release ethylene. chemrxiv.org The generation of a reactive intermediate at the nitrogen to which the cyclopropyl group is attached could potentially trigger such transformations.
Table of Potential Transformations of the Cyclopropyl Moiety
Given the lack of direct experimental data for this compound, the following table outlines hypothetical transformations based on the known reactivity of related cyclopropyl systems. These are not documented reactions for the subject compound but represent plausible chemical behaviors.
| Transformation Type | Reagents/Conditions | Potential Product(s) | Notes |
| Oxidative Ring-Opening | Cytochrome P450 enzymes, NADPH | Ring-opened metabolites (e.g., aldehydes, glutathione (B108866) conjugates) | Primarily relevant in a biological/metabolic context. hyphadiscovery.comnih.gov |
| Lewis Acid-Catalyzed Rearrangement | Lewis Acids (e.g., AlCl₃) | Ring-opened and rearranged products | Based on reactivity of N-cyclopropyl amides. |
| Radical-Mediated Ring Opening | Radical initiators | Ring-opened radical adducts | Cyclopropyl rings are known to open in the presence of radical species. |
| Ring Expansion | Formation of a nitrenium ion intermediate | Azetidinium-type structures | Hypothetical pathway based on studies of cyclopropyl nitrenium ions. chemrxiv.org |
It is crucial to emphasize that the transformations listed above are speculative for this compound and would require experimental validation. The stability of the N-cyclopropyl bond to the benzotriazole ring suggests that forcing conditions would likely be necessary to induce such reactions.
Applications in Advanced Organic Synthesis and Materials Chemistry
Utilization as a Building Block for Complex Heterocyclic Systems
Benzotriazole (B28993) and its N-substituted derivatives are renowned as "synthetic auxiliaries" in organic chemistry. lupinepublishers.comnih.gov This utility stems from the benzotriazole group's ability to be easily introduced into a molecule, activate it for various transformations, and then be readily removed as a stable leaving group. lupinepublishers.comnih.gov This methodology facilitates the construction of numerous heterocyclic systems that are otherwise difficult to prepare. lupinepublishers.com
The benzotriazole moiety is a key intermediate for synthesizing a variety of fused heterocyclic compounds. lupinepublishers.com Although specific examples detailing the use of 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole in the construction of fused rings are not extensively documented, its reactivity can be inferred from the well-established chemistry of N-substituted benzotriazoles. nih.gov The general strategy involves using the benzotriazole unit as an activatable leaving group. For instance, N-acylbenzotriazoles can react with various nucleophiles to form new carbon-carbon or carbon-heteroatom bonds, which are crucial steps in ring-forming cascades.
A general approach involves the intramolecular displacement of the benzotriazole group by a nucleophile tethered to another part of the molecule, leading to cyclization. The fluorine atom at the 6-position of this compound can influence the leaving group ability of the benzotriazole moiety and the reactivity of the benzene (B151609) ring through its electron-withdrawing nature. Research on related structures has demonstrated that benzotriazole-mediated synthesis can be applied to create fused systems like 1,4-benzodiazepines and pyrrole-containing heterocycles. rsc.orgnih.gov For example, a strategy could involve the synthesis of a precursor containing the this compound unit, which upon activation, undergoes an intramolecular cyclization to yield a complex fused ring system. The development of fused ring acceptors, such as carbazole[3,4-c:5,6-c]bis unc.eduresearchgate.netacs.org-triazole (CTA) from benzotriazole units, highlights the potential for creating novel electronic materials. acs.orgnih.govrsc.org
The term "scaffold" in chemistry refers to a core structure that can be systematically modified with various functional groups to produce a library of compounds. gsconlinepress.com N-substituted benzotriazoles are excellent precursors for creating diverse and multifunctional organic scaffolds. gsconlinepress.comnih.gov The benzotriazole group can serve as a synthetic handle for introducing a wide range of substituents into a molecule. acs.org
The synthetic utility of this compound in this context lies in its defined substitution pattern. The cyclopropyl (B3062369) group at the N1 position provides steric influence and potential for specific interactions, while the fluoro group at the C6 position modulates the electronic properties of the benzotriazole ring system. These features can be exploited to direct subsequent reactions and build complex, three-dimensional structures. For example, intermediates derived from this compound could be used in multicomponent reactions to rapidly assemble complex molecular frameworks. nih.gov The benzotriazole unit's ability to stabilize adjacent carbanions or act as a leaving group in nucleophilic substitution reactions makes it a versatile tool for introducing functional diversity. nih.gov
Applications in Polymer and Materials Science
The electronic properties of the benzotriazole ring system, particularly its electron-deficient nature, make it an attractive component for advanced materials, including polymers and coordination complexes.
Benzotriazole is a valuable electron-deficient (acceptor) building block for creating donor-acceptor (D-A) type conjugated polymers, which are essential materials for organic electronic devices like solar cells and field-effect transistors. unc.eduresearchgate.netmdpi.com The integration of fluorinated benzotriazole units into a polymer backbone has been shown to be a successful strategy for enhancing material properties. researchgate.netmdpi.com
The fluorine atom in this compound would exert a strong electron-withdrawing inductive effect, which can lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting polymer. mdpi.com This tuning of energy levels is critical for improving charge injection/extraction and the open-circuit voltage in organic solar cells. Furthermore, fluorination can promote beneficial intra- and intermolecular interactions (such as F···H, F···S, or C–F···π), leading to enhanced planarity of the polymer backbone and tighter π-π stacking. researchgate.netmdpi.com These morphological improvements can significantly increase charge carrier mobility. researchgate.netresearchgate.net
The table below summarizes the observed effects of fluorination on benzotriazole-based conjugated polymers, which can be extrapolated to polymers incorporating the this compound unit.
While the N-cyclopropyl group is primarily for solubilization and directing the regiochemistry of synthesis, its rigid, three-dimensional structure could also influence the morphology and processability of the final polymer.
The three adjacent nitrogen atoms in the triazole ring of benzotriazole make it an excellent ligand for coordinating with metal ions. semanticscholar.orgresearchgate.net This has led to the development of a rich variety of coordination complexes, including discrete polynuclear clusters and extended coordination polymers. researchgate.netmanchester.ac.uk this compound can act as a monodentate or bridging ligand, connecting multiple metal centers.
The coordination behavior is influenced by its substituents:
C6-Fluoro Group : The electron-withdrawing nature of the fluorine atom reduces the basicity (electron-donating ability) of the nitrogen atoms in the triazole ring. This can affect the strength of the metal-ligand bond and the electronic properties (e.g., redox potentials, luminescence) of the final coordination compound.
Studies on flexible benzotriazole-based ligands have shown that synthetic parameters and ligand design drastically affect the final product's nuclearity and dimensionality, resulting in structures ranging from 0D dimers to 2D coordination polymers. manchester.ac.uk
Role in Catalyst Design and Ligand Development (excluding biological catalysis)
The ability of benzotriazole derivatives to form stable complexes with transition metals makes them attractive candidates for ligand development in homogeneous catalysis. semanticscholar.org The ligand plays a crucial role in determining the activity, selectivity, and stability of a metal catalyst.
By modifying the benzotriazole scaffold, it is possible to fine-tune the steric and electronic environment around the metal center. In this compound, the cyclopropyl group provides a specific steric profile, while the fluoro group acts as an electronic modifier. These features can be harnessed to control the outcome of catalytic reactions. For example, rhodium-catalyzed reactions have shown that the choice of ligand can control the N1/N2 regioselectivity of benzotriazole functionalization. nih.gov
Furthermore, coordination polymers built from benzotriazole ligands and metal nodes can themselves serve as heterogeneous catalysts. A luminescent copper(I) coordination polymer containing a flexible benzotriazole-based ligand has been shown to be an effective catalyst for the three-component azide-alkyne cycloaddition ("click chemistry") reaction. semanticscholar.org The design of stable, four-coordinated benzotriazole-borane compounds via gold-catalyzed hydroboration further underscores the potential of benzotriazole derivatives in developing novel catalytic systems and fluorescent materials. rsc.org The development of ligands based on this compound could lead to new catalysts with unique reactivity profiles for a range of organic transformations.
Computational and Theoretical Studies on 1 Cyclopropyl 6 Fluoro 1,2,3 Benzotriazole
Electronic Structure Analysis via Quantum Chemical Methods (e.g., DFT)
Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of molecules like 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole. DFT calculations can determine the energies and distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding a molecule's reactivity and electronic properties.
The HOMO-LUMO energy gap is a key parameter derived from these calculations, indicating the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For substituted benzotriazoles, the nature and position of the substituents significantly influence these frontier orbitals. The electron-donating cyclopropyl (B3062369) group at the N1 position and the electron-withdrawing fluorine atom at the 6-position of the benzene (B151609) ring create a unique electronic environment in this compound.
Theoretical studies on similar benzazole derivatives show that substituents can modulate the HOMO and LUMO energy levels. nbu.edu.sascirp.org For instance, electron-donating groups tend to raise the HOMO energy, making the molecule a better electron donor, while electron-withdrawing groups lower the LUMO energy, enhancing its electron-accepting capabilities. The interplay of the cyclopropyl and fluoro substituents in the target molecule is therefore expected to fine-tune its electronic behavior.
Table 1: Representative DFT Calculated Electronic Properties of Substituted Benzazoles Note: This table presents data for analogous compounds to illustrate the expected range of values.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Benzothiazole (B30560) | - | - | 4.70 |
| 2-vinyl-1,3-benzothiazole | - | - | - |
| 2-(2-pyridyl)-1,3-benzothiazole | - | - | - |
| 1,3-benzothiazole-2-carboxaldehyde | - | - | 3.95 |
Data sourced from studies on benzothiazole derivatives, which share structural similarities with benzotriazoles. nbu.edu.sa
Conformational Analysis of the Cyclopropyl Group and its Influence on Molecular Geometry
The cyclopropane (B1198618) ring has unique electronic properties, often described as having partial double-bond character, which can lead to conjugation with adjacent π-systems. stackexchange.com The preferred conformation will be a balance between minimizing steric hindrance with the rest of the molecule and maximizing any potential electronic stabilization through conjugation. Theoretical studies on other cyclopropyl-substituted heterocyclic systems have shown that the cyclopropyl group can adopt different orientations, which can have a significant impact on the molecule's properties. chemistryworld.com
Computational modeling can predict the most stable conformation by calculating the potential energy surface as a function of the dihedral angle between the cyclopropyl ring and the benzotriazole (B28993) ring. These calculations would likely reveal a preferred orientation that optimizes the balance of steric and electronic effects, thereby defining the three-dimensional structure of this compound.
Prediction of Reactivity and Reaction Pathways
The electronic structure data obtained from DFT calculations can be used to predict the reactivity of this compound. Reactivity indices such as chemical potential, hardness, and the electrophilicity index can be calculated from the HOMO and LUMO energies. academie-sciences.fr These parameters provide a quantitative measure of the molecule's susceptibility to electrophilic or nucleophilic attack.
The distribution of the HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic reactions, respectively. For instance, regions of high HOMO density are prone to attack by electrophiles, while areas with high LUMO density are susceptible to nucleophilic attack. In substituted benzotriazoles, electrophilic substitution is often favored at specific positions on the benzene ring. nih.gov
The presence of the fluorine atom, an electron-withdrawing group, is expected to influence the reactivity of the benzene part of the molecule. nih.gov Computational studies can map the molecular electrostatic potential (MEP), which visually represents the charge distribution and helps in identifying electron-rich and electron-poor regions, further aiding in the prediction of reactive sites. scirp.org
Stability and Aromaticity Considerations for Substituted Benzotriazoles
The stability and aromaticity of the benzotriazole ring system are influenced by its substituents. The fusion of a benzene ring with a triazole ring already imparts a high degree of stability. Aromaticity is a key contributor to this stability, and it can be assessed computationally using methods such as Nucleus-Independent Chemical Shift (NICS) calculations.
The cyclopropyl group, with its σ-aromaticity, can potentially interact with the π-system of the benzotriazole, although the extent of this interaction is a subject of ongoing research. stackexchange.comcomporgchem.com The fluorine atom, being highly electronegative, can affect the electron density and aromaticity of the benzene ring. Studies on other fluorinated aromatic compounds have shown that fluorine substitution can have varied effects on genotoxicity and metabolic pathways, which are indirectly related to the molecule's stability and reactivity. nih.gov
Advanced Spectroscopic and Structural Elucidation of Substituted Benzotriazoles
Correlating Spectroscopic Signatures with Electronic Structure and Substituent Effects
The electronic structure of 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole is significantly influenced by the interplay of the fused benzene (B151609) and triazole rings, as well as the electronic effects of the cyclopropyl (B3062369) and fluorine substituents. These effects can be probed and understood by correlating them with the molecule's spectroscopic signatures, particularly from UV-Visible and NMR spectroscopy.
The electronic absorption spectra of benzotriazole (B28993) derivatives are characterized by transitions within the aromatic system. The introduction of a fluorine atom at the 6-position is expected to have a notable impact on the electronic properties. Fluorine is a highly electronegative atom, and its strong inductive electron-withdrawing effect (-I) can lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com This effect can lead to a hypsochromic (blue) shift in the absorption maxima compared to the unsubstituted benzotriazole. Conversely, fluorine also possesses a +M (mesomeric) effect due to its lone pairs, which can donate electron density to the aromatic ring. However, for halogens, the inductive effect typically dominates.
The N-cyclopropyl group introduces further complexity. The cyclopropyl group is known to exhibit properties of a double bond, allowing it to participate in conjugation with the benzotriazole ring system. This can raise the energy of the HOMO, potentially leading to a bathochromic (red) shift. Therefore, the final electronic spectrum of this compound is a result of the balance between the electron-withdrawing nature of the fluorine atom and the conjugative effect of the cyclopropyl group.
Table 1: Expected Electronic Effects of Substituents on 1,2,3-Benzotriazole
| Substituent | Position | Electronic Effect | Expected Impact on UV-Vis Spectrum |
| Cyclopropyl | N1 | -I (inductive), Conjugative | Potential bathochromic shift |
| Fluorine | C6 | -I (strong), +M (weak) | Likely hypsochromic shift |
Advanced NMR Spectroscopy for Configurational and Conformational Assignments
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of this compound, providing insights into its configuration and conformational dynamics in solution.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the cyclopropyl group. The fluorine atom at the 6-position will influence the chemical shifts of the adjacent aromatic protons through space and through-bond coupling (³JHF and ⁴JHF). The aromatic region would likely display a complex splitting pattern due to these couplings and the inherent asymmetry of the molecule. The cyclopropyl protons will also exhibit a characteristic set of signals, typically in the upfield region of the spectrum, with complex splitting due to geminal and vicinal couplings.
¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The fluorine substitution will cause a significant downfield shift for the C6 carbon due to its electronegativity and will also result in C-F coupling (¹JCF, ²JCF, etc.), which can be observed in the spectrum. The chemical shifts of the other aromatic carbons will also be affected. The cyclopropyl carbons will appear at characteristic upfield chemical shifts.
¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique that would show a single resonance for the fluorine atom at the 6-position. The chemical shift of this signal is sensitive to the electronic environment and can provide further confirmation of the substituent effects.
Conformational Analysis: A key aspect of the NMR analysis of this compound is the conformational flexibility of the N-cyclopropyl group. Studies on N-cyclopropyl amides have revealed that the cyclopropyl group can adopt different orientations relative to the plane of the heterocyclic ring. nih.gov In the case of this benzotriazole, rotation around the N-C(cyclopropyl) bond may be hindered, potentially leading to the existence of different conformers in solution. Variable temperature NMR studies could be employed to investigate the dynamics of this rotation and to determine the energy barriers between different conformational states. The observation of distinct sets of signals for different conformers at low temperatures, which coalesce at higher temperatures, would provide evidence for this dynamic process.
Table 2: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift Range (ppm) | Expected Multiplicity and Coupling |
| ¹H (Aromatic) | 7.0 - 8.0 | Doublets, Triplets, with H-H and H-F coupling |
| ¹H (Cyclopropyl) | 0.5 - 1.5 | Complex multiplets |
| ¹³C (Aromatic) | 110 - 150 | Singlets, Doublets (due to C-F coupling) |
| ¹³C (Cyclopropyl) | 5 - 20 | Singlets |
| ¹⁹F | -110 to -130 | Singlet or multiplet (if coupled to protons) |
X-ray Crystallography for Solid-State Structural Characterization
The benzotriazole ring system is expected to be largely planar. The cyclopropyl group, with its inherent ring strain, will have specific bond lengths and angles. A key structural parameter to be determined would be the dihedral angle between the plane of the benzotriazole ring and the plane of the cyclopropyl ring. This would reveal the preferred conformation in the solid state.
The fluorine atom at the C6 position would lead to a shortening of the C-F bond compared to a C-H bond. Its presence could also influence the intermolecular interactions in the crystal lattice. Hydrogen bonding is not expected to be a dominant packing force due to the N-substitution, but weak C-H···N and C-H···F interactions, as well as π-π stacking between the benzotriazole rings of adjacent molecules, are likely to play a significant role in the crystal packing. The planarity of the benzotriazole core facilitates such stacking interactions.
In the absence of experimental data, computational modeling using Density Functional Theory (DFT) can be employed to predict the optimized geometry and crystal packing of this compound. Such calculations have been shown to provide reliable structural information for related heterocyclic systems.
Vibrational Spectroscopy for Probing Molecular Dynamics
FTIR and Raman Spectra: The FTIR and Raman spectra of this compound will be rich in information. The C-H stretching vibrations of the aromatic ring and the cyclopropyl group are expected in the 3100-3000 cm⁻¹ region. The C=C stretching vibrations of the benzene ring will appear in the 1600-1450 cm⁻¹ range. The N=N and C-N stretching vibrations of the triazole ring will also give rise to characteristic bands in the fingerprint region (1400-1000 cm⁻¹).
The C-F stretching vibration is expected to produce a strong absorption band in the IR spectrum, typically in the 1250-1000 cm⁻¹ region. The exact position of this band can be influenced by the electronic environment. The vibrations of the cyclopropyl ring, including ring breathing modes, will also be present and can be identified in the spectra.
A comparative analysis of the FTIR and Raman spectra can be very informative due to their different selection rules. youtube.com Vibrations that cause a change in the dipole moment are IR active, while those that cause a change in the polarizability are Raman active. For a molecule with a center of symmetry, these activities are mutually exclusive. While this compound does not possess a center of symmetry, the relative intensities of the bands in the IR and Raman spectra can still provide valuable structural information.
Theoretical calculations of the vibrational frequencies using methods like DFT can be a powerful aid in the assignment of the experimental bands to specific molecular motions. nih.gov
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR/Raman) |
| Aromatic C-H Stretch | 3100 - 3000 | Medium / Medium |
| Cyclopropyl C-H Stretch | 3000 - 2900 | Medium / Medium |
| Aromatic C=C Stretch | 1600 - 1450 | Strong / Strong |
| N=N Stretch | 1450 - 1350 | Medium / Medium-Weak |
| C-N Stretch | 1350 - 1200 | Strong / Medium |
| C-F Stretch | 1250 - 1000 | Strong / Weak |
| Cyclopropyl Ring Modes | 1200 - 800 | Medium / Medium |
Future Research Directions and Emerging Opportunities
Development of Novel and Sustainable Synthetic Routes
The synthesis of functionalized benzotriazoles is a cornerstone of their application. Future research will likely prioritize the development of more efficient, environmentally friendly, and economically viable synthetic methodologies.
Current and Prospective Synthetic Strategies
| Method | Description | Potential Improvements for Sustainability |
| Classical Diazotization | Cyclocondensation of o-phenylenediamines with sodium nitrite (B80452) in an acidic medium is a traditional route. gsconlinepress.com | Use of polymer-supported nitrite reagents to simplify purification and reduce waste. researchgate.net |
| [3+2] Cycloaddition | Reaction of benzynes with azides offers a rapid and mild route to substituted benzotriazoles. nih.gov | Development of catalytic systems that avoid stoichiometric and often hazardous reagents for benzyne generation. |
| Mechanochemistry | Solvent-free or liquid-assisted grinding techniques can be employed for reactions like N-alkylation or peptide coupling involving benzotriazoles. gsconlinepress.comacs.org | Broader application to the core benzotriazole (B28993) ring synthesis to minimize solvent use and energy consumption. |
| Catalytic Methods | Use of transition metals, such as copper, to catalyze the formation of the triazole ring. researchgate.net | Exploration of earth-abundant metal catalysts (e.g., iron, copper) and optimization of reaction conditions to lower catalyst loading and improve turnover numbers. researchgate.net |
Future efforts will focus on one-pot multicomponent reactions (MCRs) that allow for the construction of complex benzotriazole derivatives from simple precursors in a single step, thereby increasing efficiency and reducing waste. mdpi.com The integration of flow chemistry could also offer advantages in terms of safety, scalability, and process control for the synthesis of 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole and its analogues.
Exploration of Unconventional Reactivity Modes
The benzotriazole moiety is known for its versatile reactivity, often serving as a synthetic auxiliary. The specific substituents of this compound could unlock novel chemical transformations.
Carbanion Chemistry : N-substituted benzotriazoles can be converted into their corresponding carbanions by cleaving the C-benzotriazole bond with lithium. acs.org Investigating this reactivity with the N-cyclopropyl group could provide new synthons for organic synthesis.
Ring-Opening Reactions : N-Nitro-benzotriazole has been shown to react with various nucleophiles, leading to ring-opened azo-compounds. tandfonline.com Exploring analogous transformations under different activation conditions could lead to novel functionalized aromatic compounds.
1,3-Dipole Synthons : Certain N-substituted benzotriazoles can act as synthons for 1,3-dipoles, participating in cycloaddition reactions. rsc.org Research into whether the 1-cyclopropyl-6-fluoro derivative can be induced to form and react as an azomethine ylide or other dipole would be a significant advancement.
Photochemical Reactions : The photochemical decomposition of triazole derivatives is a known reaction pathway. tandfonline.com A detailed study of the photochemistry of this compound could reveal unique rearrangement or fragmentation patterns influenced by the fluoro and cyclopropyl (B3062369) groups.
Integration into Advanced Functional Materials
Benzotriazole derivatives are recognized for their utility in materials science, particularly as UV stabilizers and corrosion inhibitors. researchgate.net The electronic properties conferred by the fluoro and cyclopropyl substituents make this compound an attractive candidate for advanced materials.
Potential Applications in Materials Science
| Application Area | Role of this compound | Key Substituent Effects |
| Organic Electronics | As a building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). | The electron-withdrawing fluorine atom can tune the HOMO/LUMO energy levels, while the cyclopropyl group can influence morphology and solubility. |
| Corrosion Inhibition | Formation of a protective film on metal surfaces, particularly copper and its alloys. researchgate.net | The specific electronic and steric profile may enhance the adsorption and protective properties of the inhibitor layer. |
| Polymer Science | Incorporation as a monomer or additive to create polymers with enhanced thermal stability, UV resistance, or specific optical properties. | The fluorine atom can increase thermal stability and hydrophobicity, while the benzotriazole core provides UV absorption. |
| Fluorescent Probes | Development of sensors for metal ions or specific environmental analytes. Benzotriazole-borane compounds have shown fluorescent properties. gsconlinepress.com | The substituents can modulate the photophysical properties, such as quantum yield and emission wavelength, leading to more sensitive and selective probes. |
Deeper Theoretical Understanding of Substituent Effects on Benzotriazole Chemistry
Computational chemistry offers a powerful tool to understand and predict the behavior of molecules like this compound. A deeper theoretical investigation can guide synthetic efforts and the design of new functional materials.
Electronic Structure Analysis : Density Functional Theory (DFT) and other ab initio methods can elucidate the effect of the cyclopropyl and fluoro groups on the electronic structure, aromaticity, and reactivity of the benzotriazole ring system. tandfonline.comtandfonline.comresearchgate.net Such studies can quantify the impact on molecular orbitals, charge distribution, and dipole moment. tandfonline.com
Reactivity Prediction : Computational modeling can be used to study reaction mechanisms and predict the regioselectivity and stereoselectivity of reactions involving this molecule. For instance, theoretical calculations can help understand the stability of intermediates in potential ring-opening or cycloaddition reactions. tandfonline.com
Structure-Property Relationships : A systematic computational study can establish clear relationships between the molecular structure and key properties relevant to materials science, such as ionization potential, electron affinity, and absorption spectra. researchgate.net This can accelerate the discovery of derivatives with optimized properties for specific applications, like corrosion inhibition or organic electronics. researchgate.net
Tautomerism and Stability : Theoretical models can accurately predict the relative stability of different tautomeric forms of benzotriazoles and how substituents influence this equilibrium. tandfonline.comtandfonline.com This is crucial for understanding the fundamental chemistry and behavior of these compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole?
- The synthesis involves two key steps: (1) formation of the benzotriazole core and (2) introduction of the cyclopropyl and fluoro substituents. For the benzotriazole core, copper-catalyzed cycloaddition (click chemistry) can be employed, as demonstrated in triazole synthesis using [Cu(CH₃CN)₄]PF₆ . Cyclization of precursor molecules (e.g., azides and alkynes) under controlled conditions is critical. The fluoro group is typically introduced via electrophilic fluorination or halogen exchange reactions, while the cyclopropyl moiety is added through alkylation or cross-coupling reactions. Reaction conditions (temperature, solvent, catalyst loading) must be optimized to avoid side products .
Q. How can the structure of this compound be validated experimentally?
- Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Confirm substituent positions and cyclopropane ring integrity. For example, cyclopropyl protons exhibit distinct splitting patterns (~δ 0.5–2.5 ppm) .
- IR Spectroscopy : Identify functional groups (e.g., C-F stretching ~1100–1250 cm⁻¹) .
- Mass Spectrometry (LC-MS/MS) : Verify molecular weight and fragmentation patterns .
Q. What safety protocols are essential when handling this compound?
- Refer to benzotriazole safety guidelines:
- Storage : Keep in a cool, dry place (<25°C) away from oxidizing agents .
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How does the electron-withdrawing fluoro group influence the compound’s reactivity and stability?
- The fluoro group increases electrophilicity at adjacent positions, enhancing susceptibility to nucleophilic attack. Stability studies (e.g., thermal gravimetric analysis) show that fluorinated benzotriazoles decompose at higher temperatures (~200–250°C) compared to non-fluorinated analogs due to stronger C-F bonds. However, photodegradation under UV light may occur, requiring dark storage conditions .
Q. What computational methods can predict the compound’s interaction with biological targets?
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify reactive sites. For example, the triazole ring’s nitrogen atoms are electron-rich, favoring hydrogen bonding .
- Molecular Docking : Use PubChem-derived 3D structures (InChI:
InChI=1S/C7H6FN3/c1-11-6-4-2-3-5(8)7(6)9-10-11/h2-4H,1H3) to model interactions with enzymes or receptors .
Q. How can contradictory results in reaction yields be resolved during scale-up synthesis?
- Mechanistic Analysis : Trace by-products via LC-MS to identify competing pathways (e.g., dimerization or over-alkylation).
- DoE (Design of Experiments) : Systematically vary parameters (e.g., solvent polarity, catalyst concentration) to optimize yield. For example, polar aprotic solvents (DMF, DMSO) may improve cyclopropane ring formation .
Methodological Resources
- Synthetic Optimization : Refer to copper-catalyzed protocols in for reproducible triazole synthesis.
- Safety Compliance : Align with TCI America’s guidelines for handling reactive intermediates .
- Data Repositories : Use PubChem (CID: [retrieve via InChI Key
HUJPLYSMMSUAFM-UHFFFAOYSA-N) for structural validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
